BMS-243117

Beschreibung

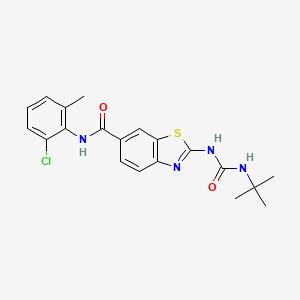

Structure

3D Structure

Eigenschaften

CAS-Nummer |

225521-80-2 |

|---|---|

Molekularformel |

C20H21ClN4O2S |

Molekulargewicht |

416.9 g/mol |

IUPAC-Name |

2-(tert-butylcarbamoylamino)-N-(2-chloro-6-methylphenyl)-1,3-benzothiazole-6-carboxamide |

InChI |

InChI=1S/C20H21ClN4O2S/c1-11-6-5-7-13(21)16(11)23-17(26)12-8-9-14-15(10-12)28-19(22-14)24-18(27)25-20(2,3)4/h5-10H,1-4H3,(H,23,26)(H2,22,24,25,27) |

InChI-Schlüssel |

FIVXJBFMVDAATB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)NC(C)(C)C |

Aussehen |

Solid powder |

Andere CAS-Nummern |

225521-80-2 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

BMS-243117; BMS 243117; BMS243117; UNII-MBE6KWV0QI; CHEMBL67237; MBE6KWV0QI; SCHEMBL6058200. |

Herkunft des Produkts |

United States |

Foundational & Exploratory

BMS-2431117 Lck Inhibitor: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-243117 is a potent and selective benzothiazole-based inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in the T-cell receptor (TCR) signaling cascade. By competitively binding to the ATP-binding site of Lck, this compound effectively abrogates downstream signaling pathways, leading to the inhibition of T-cell activation and proliferation. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its biochemical and cellular activities, detailed experimental protocols for its characterization, and a visual representation of its role in the Lck signaling pathway.

Introduction to Lck and its Role in T-Cell Signaling

Lymphocyte-specific protein tyrosine kinase (Lck) is a 56 kDa member of the Src family of non-receptor tyrosine kinases predominantly expressed in T-lymphocytes and natural killer (NK) cells. Lck plays a pivotal role in the initiation of the T-cell receptor (TCR) signaling cascade. Upon engagement of the TCR with an antigen-presenting cell (APC), Lck is activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex. This phosphorylation event creates docking sites for another key signaling molecule, Zeta-chain-associated protein kinase 70 (ZAP-70), which is subsequently phosphorylated and activated by Lck. The activation of ZAP-70 triggers a cascade of downstream signaling events, including the activation of phospholipase C-γ1 (PLC-γ1) and the Ras-MAPK pathway, ultimately leading to T-cell activation, cytokine production, and proliferation. Given its central role in T-cell immunity, Lck is a prime therapeutic target for modulating immune responses in the context of autoimmune diseases, organ transplant rejection, and certain types of cancer.

This compound: Mechanism of Action

This compound is a synthetic, small-molecule inhibitor that demonstrates high affinity for the ATP-binding pocket of Lck.[1][2][3] Its mechanism of action is competitive inhibition, where it vies with the endogenous ATP for binding to the catalytic site of the kinase. By occupying this site, this compound prevents the transfer of a phosphate group from ATP to Lck's substrate proteins, thereby inhibiting its kinase activity. This blockade of Lck-mediated phosphorylation events effectively halts the entire downstream TCR signaling cascade.

Biochemical Activity

In biochemical assays, this compound has been shown to be a potent inhibitor of Lck with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.[2][3]

Cellular Activity

In cellular assays, this compound effectively inhibits the proliferation of human peripheral blood T-cells (PBLs) stimulated with anti-CD3 and anti-CD28 antibodies.[2][3] This demonstrates that the compound can penetrate the cell membrane and engage its intracellular target to produce a functional downstream effect.

Quantitative Data

The following tables summarize the in vitro inhibitory activity of this compound against Lck and other Src family kinases, as well as its effect on T-cell proliferation.

Table 1: Inhibitory Activity of this compound against Src Family Kinases

| Kinase | IC50 (nM) |

| Lck | 4 |

| Fyn | 32 |

| Blk | 84 |

| Src | 158 |

| Fgr | 60 |

| Lyn | 330 |

| Hck | 960 |

Data sourced from MedChemExpress product datasheet citing Das et al., 2003.[2][3]

Table 2: Cellular Activity of this compound

| Assay | Cell Type | Stimulus | IC50 (µM) |

| Proliferation | Human PBLs | anti-CD3/anti-CD28 | 1.1 |

Data sourced from MedChemExpress product datasheet citing Das et al., 2003.[2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the activity of this compound. These protocols are based on the original characterization of the compound.

p56lck Enzyme Inhibition Assay

This assay determines the in vitro potency of this compound against purified Lck enzyme.

Materials:

-

Recombinant human p56lck enzyme

-

Biotinylated peptide substrate (e.g., poly-Glu,Tyr 4:1)

-

ATP

-

This compound

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

-

96-well white microplates

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add 5 µL of the diluted this compound or vehicle control (DMSO).

-

Add 20 µL of a solution containing the Lck enzyme and the biotinylated peptide substrate in assay buffer.

-

Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding 25 µL of a solution containing ATP in assay buffer. The final ATP concentration should be at or near the Km for Lck.

-

Incubate the reaction at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ATP remaining using the Kinase-Glo® reagent according to the manufacturer's instructions. Luminescence is read on a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Human Peripheral Blood T-Cell (PBL) Proliferation Assay

This assay measures the ability of this compound to inhibit T-cell proliferation in a cellular context.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donors by Ficoll-Paque density gradient centrifugation.

-

RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Anti-CD3 antibody (plate-bound)

-

Anti-CD28 antibody (soluble)

-

This compound

-

[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or MTS/XTT based).

-

96-well flat-bottom culture plates

Procedure:

-

Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the plate with sterile PBS before use.

-

Isolate PBMCs and resuspend them in complete RPMI 1640 medium.

-

Add 1 x 10⁵ PBMCs in 100 µL of medium to each well of the anti-CD3 coated plate.

-

Prepare a serial dilution of this compound in complete medium.

-

Add 50 µL of the diluted this compound or vehicle control to the wells.

-

Add 50 µL of soluble anti-CD28 antibody (e.g., 1 µg/mL) to the wells to provide co-stimulation. The final volume in each well is 200 µL.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.

-

For [³H]-Thymidine incorporation: Add 1 µCi of [³H]-Thymidine to each well and incubate for an additional 18 hours. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

-

For non-radioactive methods: Follow the manufacturer's protocol for the specific proliferation assay kit used.

-

Calculate the percent inhibition of proliferation for each concentration of this compound relative to the stimulated vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

The following diagrams illustrate the Lck signaling pathway, the mechanism of action of this compound, and the experimental workflow for its characterization.

Figure 1. Simplified Lck signaling pathway in T-cell activation.

Figure 2. Mechanism of action of this compound at the Lck ATP binding site.

Figure 3. Experimental workflow for characterizing this compound.

Conclusion

This compound is a potent and selective inhibitor of Lck that effectively blocks T-cell activation and proliferation by competing with ATP for binding to the kinase's active site. Its well-characterized mechanism of action and cellular efficacy make it a valuable research tool for studying the role of Lck in T-cell signaling and a potential starting point for the development of novel immunomodulatory therapies. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers working with this compound.

References

The Discovery and Synthesis of BMS-243117: A Potent and Selective p56Lck Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-243117 is a potent and selective inhibitor of the lymphocyte-specific protein tyrosine kinase (p56Lck), a key enzyme in the T-cell receptor signaling cascade. Developed by Bristol Myers Squibb, this benzothiazole-based small molecule has demonstrated significant potential in modulating immune responses, making it a valuable tool for research in immunology and a potential therapeutic agent for autoimmune diseases and transplant rejection.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, with a focus on its mechanism of action, experimental protocols, and key quantitative data.

Discovery and Rationale

The discovery of this compound stemmed from a focused effort to identify selective inhibitors of Src family kinases, particularly p56Lck, which plays a crucial role in T-cell activation and proliferation.[1] Dysregulation of Lck activity is implicated in various autoimmune and inflammatory disorders. By targeting Lck, this compound offers a mechanism to suppress aberrant T-cell responses. The development of this compound was part of a broader investigation into 2-amino-benzothiazole-6-anilide derivatives, with structure-activity relationship (SAR) studies guiding the optimization of potency and selectivity.[1]

Quantitative Biological Data

The inhibitory activity of this compound has been characterized against a panel of kinases, demonstrating its high potency and selectivity for p56Lck. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (nM) |

| p56Lck | 4 |

| Fyn | 32 |

| Blk | 84 |

| Src | 158 |

| Hck | 960 |

Data sourced from MedchemExpress.[3]

Table 2: Cellular Activity of this compound

| Assay | IC50 (µM) |

| Anti-CD3/anti-CD28 induced T-cell proliferation | 1.1 |

Data sourced from MedchemExpress.[3][4]

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the p56Lck kinase domain.[3] This binding event prevents the phosphorylation of downstream substrates, thereby interrupting the T-cell receptor (TCR) signaling cascade that is essential for T-cell activation and proliferation.

Synthesis of this compound

The synthesis of this compound is based on the construction of a substituted 2-aminobenzothiazole scaffold. While the specific, detailed protocol from the original Bristol Myers Squibb publication is proprietary, a representative synthesis can be outlined based on established chemical methodologies for this class of compounds.

Experimental Protocol: Representative Synthesis of a 2-Aminobenzothiazole Intermediate

This protocol describes a general method for the synthesis of a 2-aminobenzothiazole derivative, a key intermediate in the synthesis of this compound.

Materials:

-

Substituted aniline

-

Potassium thiocyanate (KSCN)

-

Bromine (Br₂)

-

Glacial acetic acid

-

Concentrated ammonia solution

-

Ice bath

-

Magnetic stirrer and stir bar

-

Filtration apparatus

Procedure:

-

A solution of the appropriately substituted aniline in glacial acetic acid is prepared in a flask equipped with a magnetic stirrer and cooled in an ice bath to below 10 °C.

-

Potassium thiocyanate is added to the solution and stirred until fully dissolved.

-

A solution of bromine in glacial acetic acid is added dropwise to the reaction mixture, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 2 hours at the same temperature.

-

The resulting precipitate is collected by filtration, washed sequentially with cold acetic acid and then with water.

-

The crude product is suspended in hot water, and the solution is neutralized to a pH of 6 with a concentrated ammonia solution to yield the 2-aminobenzothiazole intermediate.

Biological Evaluation: Experimental Protocols

p56Lck Kinase Inhibition Assay

The inhibitory activity of this compound against p56Lck can be determined using a variety of in vitro kinase assay formats. A common method is a luminescence-based assay that measures ATP consumption.

Materials:

-

Recombinant human p56Lck enzyme

-

Biotinylated peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

Adenosine triphosphate (ATP)

-

This compound

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In the wells of a white assay plate, add the p56Lck enzyme and the peptide substrate.

-

Add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent (or equivalent).

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

T-Cell Proliferation Assay

The cellular activity of this compound is typically assessed by its ability to inhibit the proliferation of primary human T-cells stimulated with anti-CD3 and anti-CD28 antibodies.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells

-

Anti-CD3 antibody (plate-bound or soluble)

-

Anti-CD28 antibody (soluble)

-

RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and penicillin-streptomycin

-

This compound

-

Cell proliferation reagent (e.g., [³H]-thymidine, CFSE, or MTS reagent)

-

96-well cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Appropriate detection instrument (scintillation counter, flow cytometer, or plate reader)

Procedure:

-

Isolate human PBMCs from healthy donor blood.

-

Coat the wells of a 96-well plate with anti-CD3 antibody by incubating a solution of the antibody in PBS at 37°C for 2 hours, followed by washing.

-

Seed the PBMCs or isolated T-cells into the anti-CD3 coated wells.

-

Add soluble anti-CD28 antibody to the wells.

-

Add serial dilutions of this compound to the wells. Include a vehicle control.

-

Incubate the plate in a CO₂ incubator at 37°C for 72 hours.

-

Assess cell proliferation using a suitable method:

-

[³H]-thymidine incorporation: Add [³H]-thymidine to the wells for the final 18 hours of incubation. Harvest the cells onto filter mats and measure radioactivity using a scintillation counter.

-

CFSE staining: Stain the cells with CFSE prior to stimulation. After incubation, measure the dilution of CFSE fluorescence by flow cytometry.

-

MTS assay: Add MTS reagent to the wells for the final 2-4 hours of incubation and measure the absorbance at 490 nm.

-

-

Calculate the percent inhibition of proliferation for each concentration of this compound and determine the IC50 value.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of p56Lck. Its discovery has provided a valuable chemical probe for studying T-cell signaling and a promising lead compound for the development of novel immunomodulatory therapies. The experimental protocols detailed in this guide offer a framework for the synthesis and biological evaluation of this compound and related compounds, facilitating further research in this important area of drug discovery.

References

- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Detection of p56(lck) kinase activity using scintillation proximity assay in 384-well format and imaging proximity assay in 384- and 1536-well format - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effects of BMS-243117 on Lymphocyte Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of BMS-243117 on lymphocyte proliferation. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed information on the compound's mechanism of action, quantitative data on its activity, and the experimental protocols used for its evaluation.

Introduction to this compound

This compound is a potent and selective inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck), also known as p56^Lck^. Lck is a critical enzyme in the T-cell receptor (TCR) signaling pathway, playing a pivotal role in the initiation of T-cell activation and subsequent proliferation. By targeting Lck, this compound effectively modulates the immune response, making it a compound of significant interest for the study of autoimmune diseases and other immune-mediated disorders.

Mechanism of Action: Inhibition of the Lck Signaling Pathway

This compound exerts its inhibitory effects by binding to the ATP-binding site of Lck. This action prevents the phosphorylation of downstream targets, thereby blocking the signal transduction cascade that leads to T-cell activation and proliferation.

The Lck-Mediated T-Cell Activation Pathway

T-cell activation is initiated by the engagement of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC). This event brings the TCR in proximity to the CD4 or CD8 co-receptors, which are non-covalently associated with Lck. This clustering activates Lck, which then phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the CD3 complex associated with the TCR.

Phosphorylated ITAMs serve as docking sites for another critical tyrosine kinase, ZAP-70 (Zeta-chain-associated protein kinase 70). Once recruited, ZAP-70 is also phosphorylated and activated by Lck. Activated ZAP-70 then phosphorylates several downstream adaptor proteins, including LAT (Linker for Activation of T-cells) and SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa).

The phosphorylation of these adaptor proteins initiates multiple downstream signaling cascades, including:

-

Phospholipase C-gamma 1 (PLCγ1) activation: This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in increased intracellular calcium levels and activation of protein kinase C (PKC).

-

Ras-MAPK pathway activation: This pathway is crucial for gene transcription and cell cycle progression.

-

Actin cytoskeleton rearrangement: This is necessary for the formation of the immunological synapse and sustained T-cell signaling.

Ultimately, these signaling events converge on the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells), AP-1 (Activator Protein 1), and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), which drive the expression of genes essential for lymphocyte proliferation, differentiation, and cytokine production.

Caption: Lck Signaling Pathway and the Point of Inhibition by this compound.

Quantitative Data on the Activity of this compound

The inhibitory activity of this compound has been quantified through various in vitro assays. The key findings are summarized in the tables below.

In Vitro Kinase Inhibitory Activity

This compound is a highly potent inhibitor of Lck, with a half-maximal inhibitory concentration (IC50) in the nanomolar range.

| Kinase | IC50 (nM) |

| p56^Lck^ | 4 |

Data sourced from MedchemExpress.[1]

Inhibition of T-Cell Proliferation

The functional consequence of Lck inhibition by this compound is a dose-dependent reduction in T-cell proliferation. This has been demonstrated in assays using human peripheral blood lymphocytes (PBLs) stimulated with anti-CD3 and anti-CD28 antibodies, which mimic the primary and co-stimulatory signals of T-cell activation.

| Assay | Cell Type | Stimulus | IC50 (µM) |

| Lymphocyte Proliferation | Human PBLs | anti-CD3/anti-CD28 | 1.1 |

Data sourced from MedchemExpress.[1]

Selectivity Profile

The selectivity of a kinase inhibitor is a critical parameter. This compound has been profiled against other members of the Src family of kinases to assess its specificity for Lck.

| Kinase | IC50 (nM) | Selectivity vs. Lck (fold) |

| p56^Lck^ | 4 | 1 |

| Fyn | 128 | 32 |

| Lyn | 1320 | 330 |

| Src | 632 | 158 |

| Yes | Not Reported | - |

| Hck | 3840 | 960 |

| Fgr | 240 | 60 |

| Blk | 336 | 84 |

Data for Fyn, Lyn, Src, Hck, Fgr, and Blk sourced from a 2022 review on Lck inhibitors.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the effects of this compound on lymphocyte proliferation.

In Vitro Lck Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of p56^Lck^.

Materials:

-

Recombinant human p56^Lck^ enzyme

-

Biotinylated peptide substrate (e.g., a peptide containing a tyrosine residue in a favorable context for Lck phosphorylation)

-

ATP (Adenosine triphosphate)

-

This compound (at various concentrations)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Kinase-Glo® Luminescent Kinase Assay (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute further in assay buffer.

-

Add the Lck enzyme, peptide substrate, and this compound (or vehicle control) to the wells of a 384-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP using a luminescent detection reagent (e.g., Kinase-Glo®). The amount of ATP consumed is proportional to the kinase activity.

-

Plot the percentage of kinase inhibition against the log concentration of this compound.

-

Calculate the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Human Peripheral Blood Lymphocyte (PBL) Proliferation Assay

Objective: To assess the functional effect of this compound on the proliferation of primary human T-cells.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) isolated from healthy donors via Ficoll-Paque density gradient centrifugation.

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine.

-

Anti-CD3 antibody (e.g., clone OKT3)

-

Anti-CD28 antibody

-

This compound (at various concentrations)

-

[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or BrdU).

-

96-well flat-bottom culture plates.

Procedure:

-

Isolate PBMCs from whole blood.

-

Resuspend the cells in complete RPMI-1640 medium.

-

Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) by incubating for 2-4 hours at 37°C. Wash the wells with PBS to remove unbound antibody.

-

Add the PBMCs to the coated wells at a density of 1-2 x 10^5 cells/well.

-

Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to the wells.

-

Add serial dilutions of this compound (or vehicle control) to the wells.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

For the final 18 hours of incubation, add [³H]-Thymidine (1 µCi/well) to each well.

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Measure the incorporation of [³H]-Thymidine using a liquid scintillation counter.

-

Calculate the percentage of proliferation inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the compound.

Caption: Experimental Workflow for the Lymphocyte Proliferation Assay.

Summary and Conclusion

This compound is a potent and selective inhibitor of p56^Lck^ that effectively abrogates T-cell proliferation in vitro. Its mechanism of action is well-defined, targeting a key upstream kinase in the TCR signaling pathway. The quantitative data demonstrate its high potency at the enzymatic level and its functional efficacy in a cellular context. The selectivity profile indicates a favorable window against other Src family kinases. The detailed experimental protocols provided herein offer a foundation for the further investigation and characterization of this and similar compounds. For researchers in immunology and drug development, this compound serves as a valuable tool for dissecting T-cell signaling and as a lead compound for the development of novel immunomodulatory therapies.

References

BMS-243117: A Technical Guide to its Potential in Autoimmune Disease Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Autoimmune diseases, characterized by the immune system erroneously attacking the body's own tissues, represent a significant and growing area of unmet medical need. T-lymphocytes play a central role in the pathogenesis of many of these conditions. Consequently, key signaling molecules that govern T-cell activation are prime targets for therapeutic intervention. This technical guide focuses on BMS-243117, a potent and selective small molecule inhibitor of the lymphocyte-specific protein tyrosine kinase (p56Lck or Lck). Lck is a critical enzyme that initiates the signaling cascade downstream of the T-cell receptor (TCR), making it an attractive target for immunomodulation. This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and the broader potential for Lck inhibitors in autoimmune disease research. Detailed experimental protocols and visual representations of key pathways are included to facilitate further investigation by researchers in the field.

Introduction to this compound and its Target: p56Lck

This compound is a novel benzothiazole-based compound identified as a potent and selective inhibitor of p56Lck.[1][2] Lck is a non-receptor Src family tyrosine kinase predominantly expressed in T-cells and natural killer (NK) cells.[3][4] It plays an indispensable role in the initial steps of T-cell activation. Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC), Lck is brought into proximity of the TCR-CD3 complex, where it phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 cytoplasmic domains. This phosphorylation event creates docking sites for another kinase, ZAP-70, which is subsequently activated by Lck, leading to the propagation of downstream signaling pathways that culminate in T-cell proliferation, cytokine production, and differentiation.[4]

Given this central role, inhibition of Lck presents a targeted strategy to dampen T-cell-mediated immune responses, which are pathogenic drivers in numerous autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis.[5] An Lck-selective inhibitor is hypothesized to offer a more favorable safety profile compared to broader immunosuppressive agents.[5]

Quantitative Data

The inhibitory activity of this compound has been characterized in both biochemical and cellular assays. The following tables summarize the available quantitative data for this compound and provide context with data for other representative Lck inhibitors.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Target/Process | IC50 Value | Reference |

| Biochemical Kinase Assay | p56Lck | 4 nM | [1][6] |

| Cellular Proliferation Assay | Anti-CD3/anti-CD28 induced human peripheral blood T-cell proliferation | 1.1 µM | [1][6] |

Table 2: Kinase Selectivity Profile of this compound against Src Family Kinases

| Kinase Target | IC50 (nM) | Selectivity Fold (vs. Lck) | Reference |

| Lck | 4 | 1 | [6] |

| Fyn | 32 | 8 | [6] |

| Blk | 84 | 21 | [6] |

| Src | 158 | 39.5 | [6] |

| Hck | 960 | 240 | [6] |

Note: Comprehensive kinome-wide selectivity data for this compound is not publicly available. The data above indicates good selectivity within the closely related Src kinase family.

Table 3: Effects of Other Lck Inhibitors on Cytokine Production and in Preclinical Autoimmune Models

| Lck Inhibitor | Model System | Key Findings | Reference |

| A-770041 | Imiquimod-induced psoriasis mouse model | Attenuated Th1/Th17 immune responses (reduced TNF-α, IFN-γ, IL-17A) and upregulated Treg cells. | [7] |

| A-770041 | Cockroach extract-induced allergic asthma mouse model | Reduced Th2 cytokines (IL-4, IL-5, IL-13) and eosinophilic infiltration. | [8] |

| Tyrphostin AG490 | Experimental Autoimmune Encephalomyelitis (EAE) mouse model | Prevented leukocyte accumulation in the brain and development of EAE. | [9] |

| Generic Lck Inhibitor | In vitro human T-cells | Inhibited TCR-induced IL-2 secretion (IC50 = 0.46 µM). | [10] |

Note: This table provides evidence for the potential effects of Lck inhibition in autoimmune and inflammatory models. Specific in vivo and detailed cytokine profiling data for this compound are not currently available in public literature.

Signaling Pathways and Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the Lck kinase domain.[1][6] This prevents the transfer of phosphate from ATP to Lck's substrates, thereby blocking the initiation of the T-cell activation cascade.

Caption: T-Cell Receptor (TCR) signaling pathway and the inhibitory action of this compound on Lck.

Experimental Protocols

Detailed experimental protocols are essential for the evaluation of kinase inhibitors. Below are representative methodologies for assessing the activity of compounds like this compound.

Protocol 1: In Vitro Lck Kinase Inhibition Assay (Radiometric Filter Binding)

This protocol describes a standard method to determine the biochemical potency (IC50) of an inhibitor against purified Lck.

-

Reagents and Materials:

-

Purified, active recombinant p56Lck enzyme.

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

-

Peptide substrate (e.g., Poly(Glu, Tyr) 4:1).

-

[γ-³³P]ATP.

-

This compound stock solution in 100% DMSO.

-

96-well assay plates.

-

P81 phosphocellulose filter plates.

-

Phosphoric acid wash buffer (0.75%).

-

Scintillation counter and fluid.

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer. Ensure the final DMSO concentration is consistent across all wells (e.g., 1%).

-

To each well of a 96-well plate, add 10 µL of the diluted inhibitor or vehicle control (DMSO in buffer).

-

Add 20 µL of a 2x kinase/substrate mixture (containing Lck and peptide substrate in kinase buffer). Pre-incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 20 µL of a 2x ATP solution (containing a mix of cold ATP and [γ-³³P]ATP). The final ATP concentration should be at or near the Km for Lck.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding 50 µL of 3% phosphoric acid.

-

Transfer the reaction mixture to a P81 phosphocellulose filter plate.

-

Wash the filter plate three times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Dry the plate, add scintillation fluid to each well, and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Protocol 2: T-Cell Proliferation Assay

This protocol measures the effect of this compound on the proliferation of primary human T-cells stimulated through the TCR.

-

Reagents and Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs), isolated via Ficoll-Paque density gradient centrifugation.

-

Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin).

-

Anti-CD3 antibody (e.g., OKT3) and anti-CD28 antibody for stimulation.

-

This compound stock solution in 100% DMSO.

-

Cell proliferation reagent (e.g., [³H]-thymidine or a fluorescent dye like CFSE).

-

96-well flat-bottom cell culture plates.

-

Cell harvester and scintillation counter (for [³H]-thymidine) or flow cytometer (for CFSE).

-

-

Procedure:

-

Plate PBMCs or purified T-cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well in complete RPMI medium.

-

Prepare serial dilutions of this compound in complete medium.

-

Add the diluted inhibitor or vehicle control to the cells and pre-incubate for 1-2 hours at 37°C, 5% CO₂.

-

Stimulate the cells by adding soluble anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies.

-

Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

For [³H]-thymidine incorporation:

-

Pulse the cells with 1 µCi of [³H]-thymidine per well for the final 18-24 hours of incubation.

-

Harvest the cells onto a filter mat using a cell harvester.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

For CFSE dilution:

-

Label cells with CFSE prior to plating.

-

After 72 hours, harvest cells and analyze CFSE fluorescence by flow cytometry. Proliferation is measured by the successive halving of CFSE intensity in daughter cells.

-

-

-

Data Analysis:

-

Calculate the percentage of inhibition of proliferation for each inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Experimental and Logical Workflows

The evaluation of a kinase inhibitor like this compound for autoimmune disease research follows a logical progression from biochemical characterization to preclinical validation.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small molecule inhibitors of Lck: the search for specificity within a kinase family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Lck inhibitors as a therapeutic approach to autoimmune disease and transplant rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Lck signaling inhibition causes improvement in clinical features of psoriatic inflammation through reduction in inflammatory cytokines in CD4+ T cells in imiquimod mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Blockade of Tyrosine Kinase, LCK Leads to Reduction in Airway Inflammation through Regulation of Pulmonary Th2/Treg Balance and Oxidative Stress in Cockroach Extract-Induced Mouse Model of Allergic Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of experimental autoimmune encephalomyelitis by a tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to BMS-243117: A Potent Lck Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-243117 is a potent and selective, small-molecule inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in the T-cell receptor (TCR) signaling cascade. As a member of the Src family of non-receptor tyrosine kinases, Lck plays a pivotal role in T-cell activation, proliferation, and differentiation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are included to support further research and development efforts in immunology and oncology.

Chemical Structure and Properties

This compound is a benzothiazole-based compound. Its chemical structure and key physicochemical properties are summarized below.

Chemical Structure:

(A definitive 2D structure diagram would be placed here in a final document. Based on available information, it is a substituted benzothiazole.)

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₁ClN₄O₂S | [1][2] |

| Molecular Weight | 416.92 g/mol | [1][2] |

| CAS Number | 225521-80-2 | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO |

Biological Activity and Mechanism of Action

This compound is a highly potent and selective inhibitor of p56-Lck, with an IC₅₀ of 4 nM.[3][4] It exerts its inhibitory effect by binding to the ATP-binding site of the Lck kinase domain, thereby preventing the phosphorylation of its downstream targets.[3]

Mechanism of Action:

The activation of T-cells via the T-cell receptor (TCR) is a cornerstone of the adaptive immune response. This process is initiated by the binding of an antigen-presenting cell (APC) to the TCR. This binding event triggers a signaling cascade in which Lck plays a crucial early role. Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 and ζ-chains of the TCR complex. This phosphorylation event creates docking sites for another kinase, ZAP-70, which is subsequently activated by Lck. Activated ZAP-70 then phosphorylates downstream adaptor proteins, leading to the activation of multiple signaling pathways, including the PLC-γ1/calcium, Ras/MAPK, and PKC/NF-κB pathways. These pathways culminate in the transcriptional activation of genes that drive T-cell proliferation, differentiation, and cytokine production.

By inhibiting Lck, this compound effectively blocks the entire downstream signaling cascade initiated by TCR engagement. This leads to a suppression of T-cell activation and proliferation. In a key functional assay, this compound was shown to inhibit anti-CD3/anti-CD28 induced proliferation of human peripheral blood T-cells with an IC₅₀ of 1.1 µM.[3][4]

Biological Activity Data for this compound

| Parameter | Value | Cell/Enzyme | Assay Type | Reference |

| IC₅₀ | 4 nM | p56-Lck | Kinase Assay | [3][4] |

| IC₅₀ | 1.1 µM | Human Peripheral Blood T-cells | T-cell Proliferation Assay | [3][4] |

Signaling Pathway

The following diagram illustrates the central role of Lck in the T-cell receptor signaling pathway and the point of inhibition by this compound.

Caption: Lck Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard immunological and biochemical techniques and may require optimization for specific laboratory conditions.

Lck Kinase Assay (In Vitro)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of this compound against Lck kinase.

Materials:

-

Recombinant human Lck enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP solution

-

Peptide substrate (e.g., a poly-Glu-Tyr peptide)

-

This compound stock solution (in DMSO)

-

³²P-γ-ATP or ADP-Glo™ Kinase Assay kit (Promega)

-

96-well plates

-

Plate reader (scintillation counter or luminometer)

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 96-well plate, add the Lck enzyme, the peptide substrate, and the diluted this compound or vehicle control (DMSO).

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding a mixture of ATP and ³²P-γ-ATP (or unlabeled ATP for the ADP-Glo™ assay).

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid for the radioactive assay or the ADP-Glo™ reagent).

-

For the radioactive assay, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated ³²P-γ-ATP, and measure the incorporated radioactivity using a scintillation counter.

-

For the ADP-Glo™ assay, follow the manufacturer's instructions to measure the luminescent signal, which is proportional to the amount of ADP produced.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Caption: Workflow for an in vitro Lck kinase assay.

T-Cell Proliferation Assay (Cell-Based)

This protocol describes a method to assess the effect of this compound on T-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE) dye dilution.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin

-

Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-conjugated)

-

CFSE dye

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

Flow cytometer

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Label the PBMCs with CFSE according to the manufacturer's protocol. CFSE is a fluorescent dye that covalently binds to intracellular proteins. With each cell division, the dye is equally distributed between daughter cells, resulting in a halving of the fluorescence intensity.

-

Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium.

-

Coat a 96-well plate with anti-CD3 antibody (or use anti-CD3/CD28 coated beads).

-

Add the CFSE-labeled PBMCs to the wells.

-

Add serial dilutions of this compound or vehicle control (DMSO) to the wells.

-

Add soluble anti-CD28 antibody to the wells (if not using coated beads).

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 3-5 days.

-

After incubation, harvest the cells and analyze them by flow cytometry.

-

Gate on the lymphocyte population and measure the CFSE fluorescence intensity. Proliferation is indicated by the appearance of peaks with successively lower fluorescence intensity, each peak representing a cell division.

-

Quantify the percentage of proliferated cells in the presence of different concentrations of this compound and calculate the IC₅₀ value.

Caption: Workflow for a T-cell proliferation assay using CFSE.

Conclusion

This compound is a valuable research tool for studying the role of Lck in T-cell biology. Its high potency and selectivity make it a suitable probe for dissecting the intricacies of TCR signaling. The information and protocols provided in this technical guide are intended to facilitate further investigation into the therapeutic potential of Lck inhibition in various disease contexts, including autoimmune disorders and certain types of cancer.

References

- 1. Molecular design, synthesis, and structure-Activity relationships leading to the potent and selective p56(lck) inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity [mdpi.com]

- 3. Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Structure-Activity Relationships for Glutamate Transporter Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: BMS-243117 Activity Against Src Family Kinases

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-243117 is a potent and selective benzothiazole-based inhibitor of lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in the T-cell receptor (TCR) signaling cascade. As a member of the Src family of non-receptor tyrosine kinases, Lck plays a pivotal role in initiating the signaling events that lead to T-cell activation, proliferation, and cytokine release. Consequently, inhibitors of Lck, such as this compound, are valuable tools for immunological research and hold therapeutic potential for the treatment of T-cell mediated autoimmune diseases and organ transplant rejection. This technical guide provides a comprehensive overview of the activity of this compound against Src family kinases, detailing its inhibitory profile, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Data Presentation: Inhibitory Activity of this compound

The inhibitory potency of this compound has been evaluated against a panel of Src family kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%, are summarized in the table below. This quantitative data highlights the selectivity of this compound, particularly its high potency for Lck.

| Kinase Target | IC50 (nM) |

| Lck | 4 |

| Fgr | 60 |

| Fyn | 128 |

| Lyn | 330 |

| Blk | 336 |

| Src | 632 |

| Hck | 3840 |

Data sourced from publicly available information.

In a cellular context, this compound has been shown to inhibit the proliferation of human peripheral blood T-cells stimulated with anti-CD3/anti-CD28 antibodies with an IC50 of 1.1 µM.[1]

Experimental Protocols

The following sections describe the general methodologies employed in the biochemical and cellular assays to characterize the activity of this compound.

Biochemical Assay: Lck Kinase Inhibition

The in vitro inhibitory activity of this compound against Lck and other Src family kinases is typically determined using an ATP-competitive kinase assay. This assay measures the ability of the compound to compete with ATP for binding to the kinase's active site, thereby inhibiting the phosphorylation of a substrate.

Principle: The assay quantifies the amount of a specific peptide substrate that is phosphorylated by the kinase in the presence of varying concentrations of the inhibitor. The detection of the phosphorylated substrate can be achieved through various methods, including radiometric assays (measuring the incorporation of 32P or 33P from radiolabeled ATP) or luminescence/fluorescence-based assays that use antibodies specific to the phosphorylated substrate.

General Protocol (Luminescence-Based):

-

Reagents and Materials:

-

Purified recombinant Lck enzyme.

-

Kinase buffer (e.g., containing HEPES, MgCl₂, EGTA, and Brij-35).

-

Specific peptide substrate for Lck (e.g., a poly-GT peptide).

-

ATP solution at a concentration near the Km for Lck.

-

This compound serially diluted in DMSO.

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production as an indicator of kinase activity).

-

Microplates (e.g., 384-well white plates).

-

-

Procedure: a. Add a small volume (e.g., 5 µL) of the serially diluted this compound or DMSO vehicle control to the wells of the microplate. b. Add the Lck enzyme and the peptide substrate to the wells. c. Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase. d. Initiate the kinase reaction by adding ATP to each well. e. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). f. Terminate the reaction and measure the kinase activity using the chosen detection method. For the ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP to ATP, which then drives a luciferase reaction to produce a luminescent signal. g. The luminescent signal is measured using a plate reader.

-

Data Analysis:

-

The percentage of inhibition is calculated for each inhibitor concentration relative to the DMSO control.

-

The IC50 value is determined by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

-

Cellular Assay: T-Cell Proliferation Inhibition

The effect of this compound on T-cell function is assessed by measuring its ability to inhibit the proliferation of primary human T-cells stimulated through the TCR. A common method for this is the [³H]-thymidine incorporation assay.

Principle: Activated T-cells, upon entering the S-phase of the cell cycle, will incorporate the radiolabeled nucleoside, [³H]-thymidine, into their newly synthesized DNA. The amount of incorporated radioactivity is directly proportional to the rate of cell proliferation.

General Protocol:

-

Reagents and Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.

-

Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum, L-glutamine, and antibiotics).

-

Stimulating agents: anti-CD3 and anti-CD28 antibodies.

-

This compound serially diluted in DMSO.

-

[³H]-thymidine.

-

96-well flat-bottom tissue culture plates.

-

Cell harvester and scintillation counter.

-

-

Procedure: a. Plate the PBMCs in the 96-well plates at a predetermined cell density (e.g., 1 x 10⁵ cells/well). b. Add the serially diluted this compound or DMSO vehicle control to the wells. c. Stimulate the cells by adding anti-CD3 and anti-CD28 antibodies to the appropriate wells. Include unstimulated control wells. d. Incubate the plates in a humidified incubator at 37°C with 5% CO₂ for a period of 72 hours. e. Pulse the cultures by adding [³H]-thymidine (e.g., 1 µCi/well) to each well for the final 16-18 hours of incubation. f. Harvest the cells onto filter mats using a cell harvester. g. Dry the filter mats and place them in scintillation vials with scintillation fluid. h. Measure the incorporated radioactivity as counts per minute (CPM) using a scintillation counter.

-

Data Analysis:

-

The percentage of inhibition of proliferation is calculated for each inhibitor concentration relative to the stimulated control.

-

The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the activity of this compound.

Caption: T-Cell Receptor (TCR) Signaling Pathway and the inhibitory action of this compound on Lck.

Caption: General workflow for an in vitro biochemical kinase inhibition assay.

Caption: Workflow for a T-cell proliferation assay using [³H]-thymidine incorporation.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of Lck, with demonstrated activity against other Src family kinases to varying degrees. Its ability to effectively block T-cell proliferation in a cellular context underscores its potential as a valuable research tool and a lead compound for the development of novel immunomodulatory therapies. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working with this and similar kinase inhibitors. Further investigation into the detailed downstream signaling consequences of Lck inhibition by this compound will continue to elucidate its precise mechanism of action and inform its potential therapeutic applications.

References

An In-depth Technical Guide to the Downstream Targets of BMS-243117 in T-cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-243117 is a potent and selective benzothiazole-based inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in the T-cell receptor (TCR) signaling cascade. By targeting Lck, this compound effectively modulates T-cell activation, proliferation, and cytokine production, making it a valuable tool for immunological research and a potential therapeutic agent for T-cell-mediated autoimmune diseases. This technical guide provides a comprehensive overview of the downstream targets of this compound in T-cells, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanism of Action

This compound exerts its inhibitory effects by binding to the ATP-binding site of Lck, a member of the Src family of non-receptor tyrosine kinases.[1][2] Lck is one of the earliest signaling proteins activated following TCR engagement. Its primary role is to phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic domains of the CD3 and ζ-chains of the TCR complex. This phosphorylation event creates docking sites for another crucial kinase, ZAP-70 (Zeta-chain-associated protein kinase 70).

Upon recruitment to the phosphorylated ITAMs, ZAP-70 is itself phosphorylated and activated by Lck. Activated ZAP-70 then phosphorylates downstream adaptor proteins, most notably the Linker for Activation of T-cells (LAT). Phosphorylated LAT serves as a scaffold, recruiting a multitude of other signaling molecules to form a large signaling complex that ultimately leads to T-cell activation, proliferation, and the production of cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).

By inhibiting Lck, this compound disrupts this entire signaling cascade at its inception, thereby preventing the downstream activation of ZAP-70, LAT, and subsequent signaling events.

Quantitative Data

The inhibitory activity of this compound has been quantified against its primary target, Lck, as well as its broader effects on T-cell function. Furthermore, its selectivity for Lck over other related kinases has been characterized.

| Target | Parameter | Value | Reference |

| p56Lck | IC50 | 4 nM | [1][2] |

| T-cell Proliferation (anti-CD3/anti-CD28 induced) | IC50 | 1.1 µM | [1][2] |

Table 2: Selectivity Profile of this compound Against Other Src Family Kinases

| Kinase | IC50 |

| Src | 632 nM |

| Fyn | 128 nM |

| Hck | 3.84 µM |

| Blk | 336 nM |

| Lyn | 1.32 µM |

| Fgr | 240 nM |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action of this compound and the experimental approaches used to study its effects, the following diagrams have been generated using the Graphviz DOT language.

Figure 1: T-Cell Receptor Signaling Pathway and Inhibition by this compound.

Figure 2: General Experimental Workflow to Study this compound Effects.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of Lck inhibitors and their downstream targets.

Lck Kinase Assay

This assay is used to determine the direct inhibitory effect of this compound on Lck kinase activity.

-

Materials:

-

Recombinant human Lck enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)

-

ATP

-

Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

This compound (at various concentrations)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

-

-

Procedure:

-

Prepare a master mix containing kinase buffer, ATP, and the substrate.

-

Add 1 µL of this compound at various concentrations (or DMSO as a vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of recombinant Lck enzyme to each well.

-

Add 2 µL of the master mix to initiate the kinase reaction.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Luminescence is measured using a plate reader. The IC50 value is calculated from the dose-response curve.

-

T-cell Proliferation Assay (CFSE-based)

This assay measures the inhibitory effect of this compound on T-cell proliferation.

-

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

-

Anti-CD3 and anti-CD28 antibodies (plate-bound or soluble)

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

This compound (at various concentrations)

-

FACS buffer (PBS with 2% FBS)

-

Flow cytometer

-

-

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend PBMCs in PBS at a concentration of 1-10 x 10⁶ cells/mL.

-

Add CFSE to a final concentration of 1-5 µM and incubate at 37°C for 10-15 minutes.

-

Quench the staining reaction by adding 5 volumes of ice-cold culture medium.

-

Wash the cells twice with culture medium.

-

Plate the CFSE-labeled PBMCs in 96-well plates pre-coated with anti-CD3 antibody (e.g., 1-5 µg/mL) and containing soluble anti-CD28 antibody (e.g., 1 µg/mL).

-

Add this compound at various concentrations to the wells. Include a vehicle control (DMSO).

-

Incubate the plates for 3-5 days at 37°C in a 5% CO₂ incubator.

-

Harvest the cells and stain with fluorescently-labeled antibodies against T-cell markers (e.g., CD4, CD8) if desired.

-

Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.

-

Western Blot for Phosphorylated ZAP-70 and LAT

This method is used to detect the inhibition of ZAP-70 and LAT phosphorylation by this compound.

-

Materials:

-

Jurkat T-cells or primary human T-cells

-

RPMI-1640 medium

-

Anti-CD3 and anti-CD28 antibodies

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-ZAP-70 (Tyr319), anti-ZAP-70, anti-phospho-LAT (Tyr191), anti-LAT, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL Western blotting detection reagents

-

SDS-PAGE gels and blotting equipment

-

-

Procedure:

-

Culture Jurkat T-cells or primary T-cells.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with anti-CD3 (e.g., 1-10 µg/mL) and anti-CD28 (e.g., 1-5 µg/mL) antibodies for a short period (e.g., 2-10 minutes) at 37°C.

-

Immediately lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using ECL reagents and an imaging system.

-

Strip the membrane and re-probe with antibodies against the total protein and a loading control to ensure equal loading.

-

ELISA for IL-2 and IFN-γ Production

This assay quantifies the effect of this compound on the production of key T-cell cytokines.

-

Materials:

-

Human PBMCs or purified T-cells

-

RPMI-1640 medium

-

Anti-CD3 and anti-CD28 antibodies

-

This compound

-

Human IL-2 and IFN-γ ELISA kits

-

96-well plates

-

Plate reader

-

-

Procedure:

-

Isolate and culture PBMCs or T-cells as described for the proliferation assay.

-

Stimulate the cells with anti-CD3 and anti-CD28 antibodies in the presence of various concentrations of this compound.

-

Incubate the plates for 24-72 hours at 37°C in a 5% CO₂ incubator.

-

Collect the culture supernatants.

-

Perform the ELISA for IL-2 and IFN-γ according to the manufacturer's instructions provided with the kits.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the concentration of each cytokine in the samples based on a standard curve.

-

Conclusion

This compound is a potent and selective inhibitor of Lck that effectively blocks T-cell activation and proliferation by targeting a critical upstream kinase in the TCR signaling pathway. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in understanding and utilizing this compound. Further investigation into the precise dose-dependent effects of this compound on the phosphorylation of ZAP-70 and LAT, as well as on the production of a broader range of cytokines, will provide a more complete picture of its immunomodulatory properties and therapeutic potential.

References

Unveiling the Immunomodulatory Potential of BMS-243117: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of BMS-243117, a potent and selective inhibitor of the p56Lck tyrosine kinase, for researchers, scientists, and drug development professionals. This document details the core mechanism of action, experimental protocols, and quantitative data to facilitate the study of T-cell activation and immunology.

Introduction to this compound

This compound is a benzothiazole-based small molecule inhibitor that demonstrates high potency and selectivity for the lymphocyte-specific protein tyrosine kinase (Lck).[1][2] Lck is a critical enzyme that initiates the signaling cascade upon T-cell receptor (TCR) engagement, playing a pivotal role in T-cell activation, proliferation, and differentiation. By binding to the ATP-binding site of Lck, this compound effectively blocks its kinase activity, thereby attenuating downstream signaling pathways essential for immune responses.[1][2] This makes this compound a valuable tool for investigating the intricacies of T-cell biology and a potential therapeutic candidate for T-cell-mediated autoimmune diseases and transplant rejection.

Core Mechanism of Action: Inhibition of Lck Signaling

T-cell activation is a hallmark of the adaptive immune response, initiated by the interaction of the T-cell receptor (TCR) with an antigen-presenting cell (APC). This engagement triggers a signaling cascade heavily reliant on the kinase activity of Lck.

Signaling Pathway Overview:

Upon TCR stimulation, Lck is activated and phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the CD3 and ζ chains of the TCR complex. This phosphorylation event creates docking sites for another tyrosine kinase, ZAP-70. Lck then further phosphorylates and activates ZAP-70, which in turn phosphorylates downstream adaptor proteins like LAT (Linker for Activation of T-cells). Phosphorylated LAT serves as a scaffold to recruit numerous signaling molecules, including Phospholipase C-γ1 (PLC-γ1).

Activated PLC-γ1 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). DAG activates Protein Kinase C (PKC) and the Ras/MAPK pathway, while IP3 triggers the release of intracellular calcium (Ca2+). These events culminate in the activation of transcription factors such as NFAT, AP-1, and NF-κB, which drive the expression of genes crucial for T-cell proliferation, differentiation, and cytokine production (e.g., IL-2).

This compound, by inhibiting Lck at the apex of this cascade, prevents the initial phosphorylation of ITAMs, thereby effectively shutting down the entire downstream signaling pathway.

Role in T-Cell Adhesion: LFA-1/ICAM-1 Interaction

T-cell activation and migration are critically dependent on the adhesion between T-cells and other cells, such as APCs or endothelial cells. This adhesion is primarily mediated by the interaction of the integrin Leukocyte Function-associated Antigen-1 (LFA-1) on T-cells with the Intercellular Adhesion Molecule-1 (ICAM-1) on the opposing cell.

The binding affinity of LFA-1 for ICAM-1 is dynamically regulated by a process known as "inside-out" signaling. TCR stimulation, through the Lck-dependent signaling cascade, triggers a conformational change in LFA-1 from a low-affinity to a high-affinity state, promoting stable cell-cell adhesion. Lck plays a crucial role in this process by initiating the signaling events that lead to the activation of small GTPases, such as Rap1, which are key regulators of integrin activation.

By inhibiting Lck, this compound is predicted to disrupt this "inside-out" signaling pathway, thereby preventing the activation of LFA-1 and subsequent adhesion to ICAM-1. This provides a mechanism to study the importance of T-cell adhesion in various immunological processes.

Quantitative Data

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Target/Assay | Value | Reference |

| IC50 | p56Lck Kinase Activity | 4 nM | [1][2] |

| IC50 | Anti-CD3/anti-CD28 induced Human Peripheral Blood T-cell Proliferation | 1.1 µM | [1][2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for use with this compound.

Lck Kinase Assay (Biochemical)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified Lck. A common method is a radiometric assay that measures the incorporation of 32P from [γ-32P]ATP into a suitable substrate.

Materials:

-

Recombinant human Lck enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

-

[γ-32P]ATP

-

This compound (dissolved in DMSO)

-

ATP solution

-

Phosphoric acid (to stop the reaction)

-

Filter paper and scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase buffer, Lck enzyme, and the substrate peptide.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 15-30 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-32P]ATP.

-

Allow the reaction to proceed for a defined period (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction by adding phosphoric acid.

-

Spot the reaction mixture onto filter paper and wash extensively to remove unincorporated [γ-32P]ATP.

-

Quantify the incorporated 32P on the filter paper using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

T-Cell Proliferation Assay (Cell-Based)

This assay assesses the effect of this compound on the proliferation of primary T-cells stimulated through the TCR. A common method utilizes the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE), which is diluted with each cell division.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or purified T-cells

-

RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics

-

CFSE dye

-

Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)

-

This compound (dissolved in DMSO)

-

Flow cytometer

Procedure:

-

Isolate PBMCs from healthy donor blood using density gradient centrifugation.

-

Label the cells with CFSE according to the manufacturer's protocol.

-

Plate the CFSE-labeled cells in a 96-well plate.

-

Add varying concentrations of this compound (or DMSO as a vehicle control).

-

Stimulate the cells with anti-CD3 and anti-CD28 antibodies. Include unstimulated and stimulated control wells.

-

Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.

-

Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8) if desired.

-

Analyze the cells by flow cytometry. Proliferation is measured by the reduction in CFSE fluorescence intensity.

-

Calculate the percentage of proliferating cells for each condition and determine the IC50 value of this compound.

Conclusion

This compound is a powerful research tool for dissecting the role of Lck in T-cell activation, signaling, and adhesion. Its high potency and selectivity make it an ideal candidate for in vitro and cell-based studies aimed at understanding the complexities of the immune response. This technical guide provides the foundational knowledge and experimental frameworks necessary for researchers to effectively utilize this compound in their immunological investigations.

References

Methodological & Application

Application Notes and Protocols: BMS-243117 In Vitro Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of BMS-243117, a potent and selective inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck). The provided methodologies are based on established principles of in vitro kinase assays and publicly available data on the target profile of this compound.

Introduction

This compound is a benzothiazole-based compound identified as a highly selective inhibitor of Lck, a member of the Src family of tyrosine kinases.[1][2][3] Lck plays a critical role in T-cell receptor (TCR) signaling, making it an attractive therapeutic target for autoimmune diseases and transplant rejection. Understanding the in vitro potency and selectivity of compounds like this compound is a crucial step in the drug discovery and development process. This document outlines a typical in vitro kinase assay protocol to determine the half-maximal inhibitory concentration (IC50) of this compound against Lck and other related kinases.

Data Presentation: Inhibitory Profile of this compound

The following table summarizes the reported in vitro inhibitory activity of this compound against a panel of Src family kinases. This data highlights the compound's high potency and selectivity for Lck.

| Kinase | IC50 (nM) |

| Lck | 4 |

| Fyn | 32 |

| Blk | 84 |

| Src | 158 |

| Hck | 960 |

Data sourced from MedchemExpress.[1]

Signaling Pathway

This compound exerts its effect by inhibiting Lck, a key kinase in the T-cell receptor (TCR) signaling pathway. Upon TCR activation, Lck phosphorylates downstream targets, initiating a signaling cascade that leads to T-cell activation, proliferation, and cytokine release. By binding to the ATP-binding site of Lck, this compound blocks this initial phosphorylation event, thereby suppressing T-cell mediated immune responses.

Caption: Inhibition of Lck by this compound blocks TCR signaling.

Experimental Protocol: In Vitro Lck Kinase Assay

This protocol describes a radiometric filter-binding assay using [γ-³³P]ATP to measure the phosphorylation of a peptide substrate by recombinant human Lck.

Materials and Reagents:

-

Recombinant human Lck (active)

-

This compound

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

[γ-³³P]ATP

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP (unlabeled)

-

96-well microplates

-

Phosphocellulose filter plates

-

Wash Buffer (e.g., 0.75% phosphoric acid)

-

Scintillation cocktail

-

Microplate scintillation counter

-

DMSO (for compound dilution)

Experimental Workflow:

References

Application Notes and Protocols for Using BMS-243117 in Jurkat Cell T-Cell Activation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction